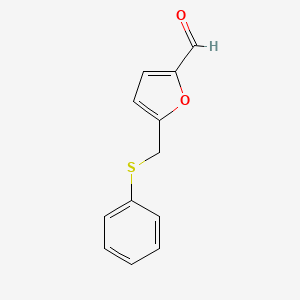
5-((Phenylthio)methyl)furan-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((Phenylthio)methyl)furan-2-carbaldehyde is an organic compound with the molecular formula C12H10O2S It is a furan derivative where a phenylthio group is attached to the furan ring at the 5-position, and an aldehyde group is present at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Phenylthio)methyl)furan-2-carbaldehyde can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, where furan is reacted with a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group at the 2-position . The phenylthio group can be introduced via a nucleophilic substitution reaction, where a suitable phenylthio precursor reacts with the furan derivative under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
5-((Phenylthio)methyl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as thiols, amines, or halides
Major Products Formed
Oxidation: 5-((Phenylthio)methyl)furan-2-carboxylic acid
Reduction: 5-((Phenylthio)methyl)furan-2-methanol
Substitution: Various substituted furan derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
5-((Phenylthio)methyl)furan-2-carbaldehyde has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-((Phenylthio)methyl)furan-2-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity . The phenylthio group can also interact with hydrophobic pockets in proteins, affecting their function .
Comparación Con Compuestos Similares
Similar Compounds
5-((4-Chlorophenoxy)methyl)furan-2-carbaldehyde: Similar structure but with a chlorophenoxy group instead of a phenylthio group.
5-((4-Methoxyphenyl)methyl)furan-2-carbaldehyde: Similar structure but with a methoxyphenyl group instead of a phenylthio group.
Uniqueness
5-((Phenylthio)methyl)furan-2-carbaldehyde is unique due to the presence of both a phenylthio group and an aldehyde group on the furan ring.
Propiedades
Fórmula molecular |
C12H10O2S |
|---|---|
Peso molecular |
218.27 g/mol |
Nombre IUPAC |
5-(phenylsulfanylmethyl)furan-2-carbaldehyde |
InChI |
InChI=1S/C12H10O2S/c13-8-10-6-7-11(14-10)9-15-12-4-2-1-3-5-12/h1-8H,9H2 |
Clave InChI |
VQFUFNYNDLCCSC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)SCC2=CC=C(O2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


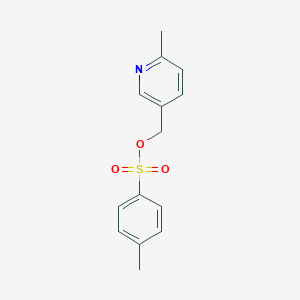
![Imidazo[1,2-a]pyrimidine-7-carboxylic acid](/img/structure/B13559554.png)
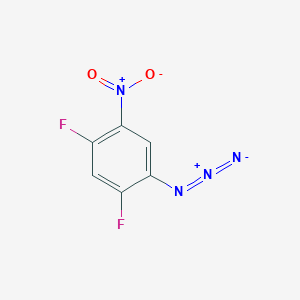
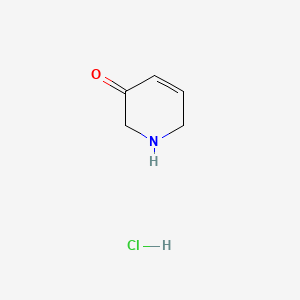
![[1-(2-methylpropyl)-1H-pyrazol-3-yl]boronic acid](/img/structure/B13559574.png)
![2-(1h-Pyrazol-1-yl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13559578.png)
![Methyl2-[4-(bromomethyl)oxan-4-yl]acetate](/img/structure/B13559583.png)
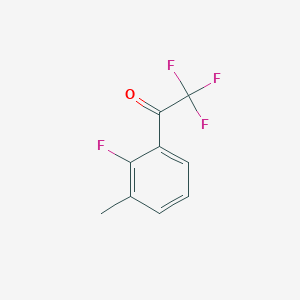

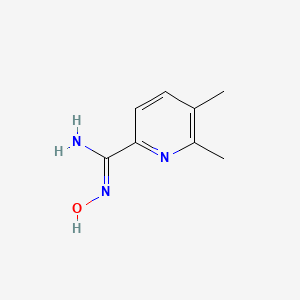
![1,3-dimethyl-5-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B13559624.png)
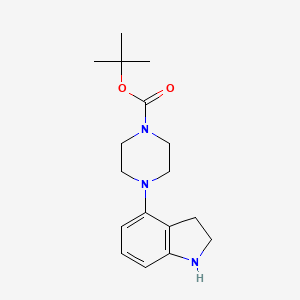
amine](/img/structure/B13559634.png)

